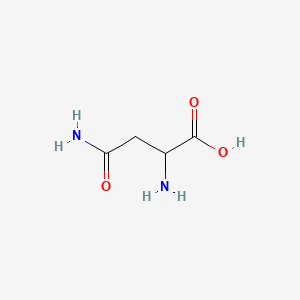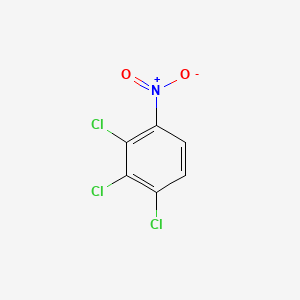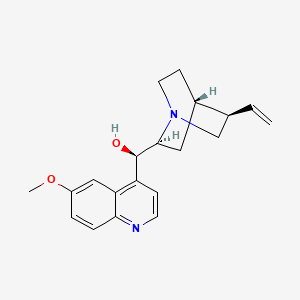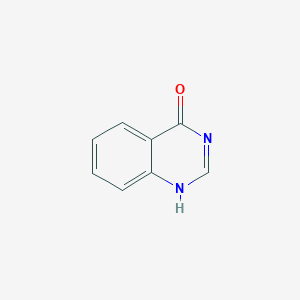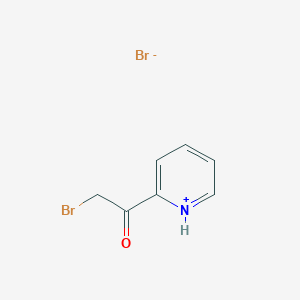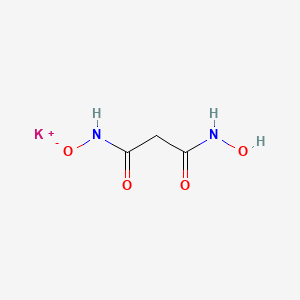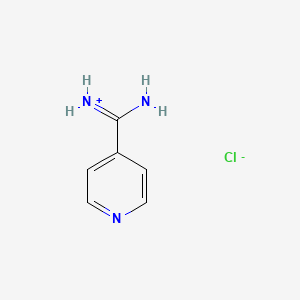
4-Amidinopyridinium chloride
Vue d'ensemble
Description
4-Amidinopyridinium chloride is an organic compound with the chemical formula C6H7N3 · HCl. It appears as a white crystalline solid and is soluble in water. This compound is weakly alkaline and has a melting point of approximately 180-185 degrees Celsius . It is widely used in biomedical research, particularly in the study of angiotensin-converting enzyme inhibitors, and as a chemical dye for staining tissue sections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Amidinopyridinium chloride can be synthesized by reacting 4-amidinopyridine with hydrochloric acid. The specific reaction conditions and steps depend on the synthesis scheme being followed .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amidinopyridinium chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its chemical structure, leading to different derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while reduction can produce various amidine derivatives.
Applications De Recherche Scientifique
4-Amidinopyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: It is employed in the study of enzyme inhibitors, particularly angiotensin-converting enzyme inhibitors.
Medicine: Research involving this compound contributes to the development of new pharmaceuticals.
Mécanisme D'action
The mechanism by which 4-amidinopyridinium chloride exerts its effects involves its interaction with molecular targets such as enzymes. For instance, in the study of angiotensin-converting enzyme inhibitors, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting the regulation of blood pressure .
Comparaison Avec Des Composés Similaires
4-Aminopyridine: This compound has a similar pyridine structure but with an amino group instead of an amidine group.
Pyridine-4-carboximidamide: Another similar compound with a carboximidamide group attached to the pyridine ring.
Uniqueness: 4-Amidinopyridinium chloride is unique due to its specific chemical structure, which allows it to interact with certain enzymes and be used in specific biomedical applications. Its solubility in water and weakly alkaline nature also distinguish it from other similar compounds .
Propriétés
IUPAC Name |
[amino(pyridin-4-yl)methylidene]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h1-4H,(H3,7,8);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONKMFGAXKCLMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=[NH2+])N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




